5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Physicochemical Properties ADME Prediction Medicinal Chemistry

5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 948883-41-8) is a synthetic small molecule belonging to the class of 3-aryl-4-alkylpyrazol-5-amines. Its core structure, featuring a pyrazole ring with an amine group, a methyl substituent at the 4-position, and a 4-methoxyphenyl group at the 3-position, is a privileged scaffold in medicinal chemistry.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 948883-41-8
Cat. No. B2754232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
CAS948883-41-8
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=CC=C(C=C2)OC
InChIInChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14)
InChIKeyJTBSZPCRBPBGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 948883-41-8): A Pyrazole Scaffold for Targeted Drug Discovery and Chemical Biology


5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS 948883-41-8) is a synthetic small molecule belonging to the class of 3-aryl-4-alkylpyrazol-5-amines [1]. Its core structure, featuring a pyrazole ring with an amine group, a methyl substituent at the 4-position, and a 4-methoxyphenyl group at the 3-position, is a privileged scaffold in medicinal chemistry [2]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 1.85 and topological polar surface area (tPSA) of 63.9 Ų , which differentiate it from other analogs and position it as a key intermediate or tool compound for structure-activity relationship (SAR) studies, particularly in kinase inhibitor research [3].

Beyond Scaffold Hopping: Why 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine is Not a Trivial Substitute for Other Pyrazoles


The assumption that 5-aminopyrazoles are functionally interchangeable is invalidated by the significant impact of substitution patterns on both biological activity and physicochemical properties. For instance, a simple change from a 4-methoxy to a 4-isopropoxy group (in a close analog) alters the calculated LogP from 1.85 to 2.76 , a shift that can drastically affect membrane permeability and solubility [1]. Furthermore, in-depth structure-activity relationship (SAR) studies on related 3-aryl-4-alkylpyrazol-5-amines reveal that the presence and position of the 4-methyl group are critical determinants of antiproliferative potency against tumor cell lines like U-2 OS and A549 [2]. Therefore, substituting this specific compound with a less characterized analog introduces substantial uncertainty into experimental outcomes, compromising data reproducibility and the validity of structure-based conclusions.

Quantitative Differentiation of 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine: A Comparative Evidence Guide


Physicochemical Profiling: Distinct LogP and LogSW Values Differentiate from a Close Analog

Compared to the analog 3-(4-isopropoxyphenyl)-1H-pyrazol-5-amine (SC-9221589), the target compound exhibits significantly lower lipophilicity. The calculated octanol-water partition coefficient (LogP) for the target compound is 1.85, whereas the isopropoxy analog has a LogP of 2.76 . This difference is further reflected in the calculated LogSW (Log of solubility in water) values, with the target compound at -2.26 and the analog at -3.15 .

Physicochemical Properties ADME Prediction Medicinal Chemistry

Molecular Connectivity: Reduced Rotatable Bonds vs. a Larger Analog

The target compound possesses only 2 rotatable bonds, whereas the analog 3-(4-isopropoxyphenyl)-1H-pyrazol-5-amine has 3 . This reduced conformational flexibility can be advantageous in target engagement by minimizing the entropic penalty upon binding, a principle often considered in fragment-based drug design [1].

Molecular Flexibility Conformational Entropy Drug Design

Antiproliferative Potency: Class-Level Benchmarking in a Related Scaffold Series

While direct data for this exact compound is not available in the primary literature, a related derivative in the 3-aryl-4-alkylpyrazol-5-amine series, compound 5h (which differs in its specific substitution), demonstrated potent antiproliferative activity with IC50 values of 0.9 µM and 1.2 µM against U-2 OS and A549 tumor cells, respectively [1]. This serves as a class-level benchmark for the target compound, highlighting the potential of this specific 4-methylated scaffold to achieve sub-micromolar potency in cancer models.

Anticancer Activity Cell Proliferation SAR

Target Engagement: A Closely Related Analog Demonstrates Kinase Inhibition

A very close analog lacking the 4-methyl group, 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, has been co-crystallized with the dual-specificity kinase DYRK1A (PDB ID: 7A4Z), confirming its binding as a small-molecule inhibitor [1]. This structural evidence, derived from a fragment-based discovery effort, validates the ability of the core 3-(4-methoxyphenyl)-1H-pyrazol-5-amine motif to engage a specific, therapeutically relevant kinase target [2].

Kinase Inhibitor DYRK1A Fragment-Based Drug Discovery

Physical Form: Solid-State Advantage for Compound Management

The target compound is supplied as an achiral solid, a physical form that confers practical advantages in compound management . This state is generally more stable for long-term storage and easier to handle and weigh accurately than oils or gums, reducing experimental variability in high-throughput screening and dose-response studies [1].

Compound Handling Automated Screening Storage Stability

Procurement-Driven Applications: Optimal Use Cases for 5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine


Fragment-Based Kinase Inhibitor Discovery

Leveraging the proven kinase binding of its close analog (PDB ID: 7A4Z) [1], this compound serves as an advanced fragment for structure-guided optimization of DYRK1A inhibitors. Its distinct physicochemical profile (LogP = 1.85, tPSA = 63.9) provides a well-characterized starting point for medicinal chemists aiming to improve potency and selectivity while maintaining favorable drug-like properties .

SAR Studies on 3-Aryl-4-alkylpyrazol-5-amines

As a defined member of a series with established antiproliferative activity (related compound 5h shows IC50 of 0.9-1.2 µM) [2], this compound is an ideal comparator for structure-activity relationship (SAR) studies. Its specific substitution pattern (4-methyl, 4-methoxyphenyl) allows researchers to systematically probe the impact of these functional groups on target engagement and cellular efficacy, using the data on rotatable bonds (2) and LogP (1.85) to interpret changes in activity .

ADME Property Optimization

This compound can be used to explore the relationship between lipophilicity and permeability. Its defined LogP (1.85) and LogSW (-2.26) values are significantly different from those of the 4-isopropoxy analog (LogP = 2.76, LogSW = -3.15) . This allows for a controlled, head-to-head comparison in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to directly link a specific structural modification to changes in ADME properties.

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